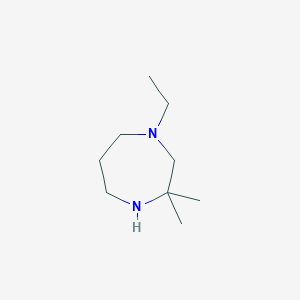

1-Ethyl-3,3-dimethyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-ethyl-3,3-dimethyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-11-7-5-6-10-9(2,3)8-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAZNWZVLQMHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-Ethyl-3,3-dimethyl-1,4-diazepane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3,3-dimethyl-1,4-diazepane is a novel synthetic compound belonging to the diazepane class of molecules, which are recognized for their diverse biological activities and as valuable scaffolds in medicinal chemistry.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for any further development, from predicting its behavior in biological systems to designing appropriate formulations. This guide provides a comprehensive framework for the experimental determination of the key physicochemical parameters of 1-Ethyl-3,3-dimethyl-1,4-diazepane, including its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. By detailing robust methodologies and the underlying scientific principles, this document serves as a practical manual for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Importance of Physicochemical Profiling

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by a meticulous evaluation of its fundamental properties. For 1-Ethyl-3,3-dimethyl-1,4-diazepane, a molecule with a diazepine core, these properties will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5] The presence of two nitrogen atoms within the seven-membered ring suggests that the molecule will exhibit basic properties, making its ionization state, as defined by the pKa, a critical determinant of its interaction with biological membranes and targets. Furthermore, the balance between its hydrophilicity and lipophilicity, quantified by the partition coefficient (logP), will govern its ability to traverse cellular barriers.[6][7] Aqueous solubility, another cornerstone of drug development, directly impacts bioavailability and the feasibility of formulation.[8][9][10]

This guide will provide detailed, field-proven protocols for the experimental determination of these crucial parameters for 1-Ethyl-3,3-dimethyl-1,4-diazepane.

Molecular Structure and Inferred Properties

A foundational step in the characterization of a novel compound is the confirmation of its structure. For 1-Ethyl-3,3-dimethyl-1,4-diazepane, the expected structure is as follows:

Table 1: Molecular Identity of 1-Ethyl-3,3-dimethyl-1,4-diazepane

| Parameter | Value | Source |

| IUPAC Name | 1-Ethyl-3,3-dimethyl-1,4-diazepane | Inferred from structure |

| Molecular Formula | C9H20N2 | Calculated |

| Molecular Weight | 156.27 g/mol | Calculated |

| CAS Number | Not available |

Note: As this is a novel compound, a CAS number may not yet be assigned. It is crucial to confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis before proceeding with physicochemical characterization.

The presence of two tertiary amine groups within the diazepane ring suggests that 1-Ethyl-3,3-dimethyl-1,4-diazepane will be a di-basic molecule, capable of accepting two protons. This will result in two distinct pKa values. The ethyl and dimethyl substitutions will contribute to the molecule's lipophilicity.

Experimental Determination of Physicochemical Properties

This section outlines the detailed experimental protocols for determining the pKa, logP, and aqueous solubility of 1-Ethyl-3,3-dimethyl-1,4-diazepane.

Determination of Acid Dissociation Constant (pKa)

The pKa values of a compound are crucial as they determine the extent of its ionization at a given pH. For an ionizable compound like 1-Ethyl-3,3-dimethyl-1,4-diazepane, solubility, and permeability are pH-dependent.[8] Potentiometric titration is a robust and widely used method for pKa determination.[11][12]

Objective: To determine the two pKa values of 1-Ethyl-3,3-dimethyl-1,4-diazepane.

Materials:

-

1-Ethyl-3,3-dimethyl-1,4-diazepane (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 1-Ethyl-3,3-dimethyl-1,4-diazepane and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a jacketed beaker connected to the water bath to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

-

Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.[12] For a di-basic compound, two inflection points will be observed, corresponding to the two protonation steps. The pKa is the pH at which half of the molecules are in their protonated and unprotonated forms.

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Biological systems have a relatively constant ionic strength. Maintaining this in the experiment ensures the determined pKa is physiologically relevant.

-

Temperature Control: The pKa is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.

-

High-Purity Reagents: The accuracy of the determined pKa is directly dependent on the accuracy of the concentrations of the acid, base, and the compound itself.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[6][13] The shake-flask method is the gold standard for experimental logP determination.[14]

Objective: To determine the logP of 1-Ethyl-3,3-dimethyl-1,4-diazepane.

Materials:

-

1-Ethyl-3,3-dimethyl-1,4-diazepane

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Dissolve a known amount of 1-Ethyl-3,3-dimethyl-1,4-diazepane in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the second phase to the solution in a separatory funnel. The ratio of the volumes of the two phases should be adjusted based on the expected logP.

-

Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Quantification: Carefully collect samples from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Validated Analytical Method: The accuracy of the logP value is highly dependent on the precision and accuracy of the method used to quantify the compound in each phase.

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[10][15] The shake-flask method is also the gold standard for determining thermodynamic solubility.[15][16]

Objective: To determine the thermodynamic aqueous solubility of 1-Ethyl-3,3-dimethyl-1,4-diazepane.

Materials:

-

1-Ethyl-3,3-dimethyl-1,4-diazepane (solid)

-

Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-Ethyl-3,3-dimethyl-1,4-diazepane to vials containing the buffer solutions of different pH values. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices:

-

Use of Buffers: Since 1-Ethyl-3,3-dimethyl-1,4-diazepane is a basic compound, its solubility will be pH-dependent. Determining solubility at different pH values provides a more complete picture of its behavior.

-

Sufficient Equilibration Time: Thermodynamic solubility is an equilibrium value. A sufficient incubation period is necessary to ensure that the solution is truly saturated.

-

Filtration: This step is critical to separate the dissolved compound from any undissolved solid, which would lead to an overestimation of the solubility.[15]

Caption: Workflow for aqueous solubility determination.

Data Summary and Interpretation

The experimentally determined physicochemical properties of 1-Ethyl-3,3-dimethyl-1,4-diazepane should be summarized in a clear and concise table.

Table 2: Experimentally Determined Physicochemical Properties of 1-Ethyl-3,3-dimethyl-1,4-diazepane

| Parameter | Experimental Value | Method |

| pKa1 | To be determined | Potentiometric Titration |

| pKa2 | To be determined | Potentiometric Titration |

| logP | To be determined | Shake-Flask Method |

| Aqueous Solubility (pH 7.4) | To be determined | Shake-Flask Method |

Interpretation: The obtained values will provide critical insights into the potential behavior of 1-Ethyl-3,3-dimethyl-1,4-diazepane. The pKa values will indicate the predominant charge state of the molecule at physiological pH. The logP value will suggest its likely permeability across biological membranes. The aqueous solubility at pH 7.4 will be a key indicator of its potential for oral absorption.

Conclusion

The physicochemical characterization of a novel compound such as 1-Ethyl-3,3-dimethyl-1,4-diazepane is a critical and foundational step in its development. The robust and well-established methods outlined in this guide for determining pKa, logP, and aqueous solubility provide a clear path for researchers to obtain high-quality, reliable data. These parameters, once determined, will be instrumental in guiding future studies, including formulation development, in vitro and in vivo testing, and ultimately, in unlocking the full therapeutic potential of this promising molecule.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).

- Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).

- Experiment C33: Determination of pKa by Half Titration. (n.d.).

- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).

- Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.).

- DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, May 4).

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).

- Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.).

- Full article: A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - Taylor & Francis. (2022, August 30).

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pennwest.edu [pennwest.edu]

- 13. longdom.org [longdom.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethyl-3,3-dimethyl-1,4-diazepane molecular structure and weight

Topic: 1-Ethyl-3,3-dimethyl-1,4-diazepane molecular structure and weight Content Type: Technical Whitepaper

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

1-Ethyl-3,3-dimethyl-1,4-diazepane is a specialized heterocyclic building block belonging to the diazepane class.[1] Unlike the planar aromatic benzodiazepines, this saturated 7-membered ring system offers a unique three-dimensional vector for drug discovery. Its structural value lies in the gem-dimethyl effect at the C3 position, which restricts conformational flexibility, thereby reducing the entropic penalty upon protein binding—a critical factor in high-affinity ligand design. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research applications.

Part 1: Molecular Identity & Physicochemical Profile

The molecule is defined by a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted with an ethyl group at the N1 position and two methyl groups at the C3 position. This specific substitution pattern imparts significant steric bulk and lipophilicity compared to the unsubstituted parent heterocycle.

Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-Ethyl-3,3-dimethyl-1,4-diazepane | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | Calculated (Monoisotopic) |

| CAS Number | Not widely listed | Treat as a custom intermediate; search via substructure. |

| SMILES | CCN1CC(C)(C)NCCC1 | N1-Ethyl, C3-Dimethyl connectivity. |

| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; crosses BBB effectively. |

| pKa (Predicted) | N1: ~7.5, N4: ~9.8 | N4 (secondary amine) is more basic than N1 (tertiary). |

| Physical State | Colorless to pale yellow oil | Free base form. Hygroscopic. |

Structural Diagram

The following diagram illustrates the connectivity and the steric environment created by the gem-dimethyl group.

Figure 1: Connectivity map of 1-Ethyl-3,3-dimethyl-1,4-diazepane showing the critical gem-dimethyl substitution at C3.

Part 2: Conformational Dynamics & The Gem-Dimethyl Effect

The utility of 1-ethyl-3,3-dimethyl-1,4-diazepane in drug design is superior to simple diazepanes due to the Thorpe-Ingold (Gem-Dimethyl) Effect .

-

Ring Stability: The 7-membered diazepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility often results in a high entropic penalty when the molecule binds to a rigid protein pocket.

-

Conformational Locking: The introduction of the 3,3-dimethyl group creates steric repulsion that disfavors the open chain or disordered conformations. It biases the ring toward a specific "locked" conformation (often a distorted chair), pre-organizing the molecule for binding.

-

Pharmacophore Vectoring: The N1-ethyl group serves as a hydrophobic anchor, while the N4-secondary amine remains available for derivatization (e.g., amide coupling, reductive amination) to attach the "warhead" or specificity element of a drug candidate.

Part 3: Synthetic Pathways[2][3]

Synthesis of this scaffold typically requires constructing the 7-membered ring from acyclic precursors. The most robust route involves the reduction of a diazepan-one intermediate.

Retro-Synthetic Analysis

-

Target: 1-Ethyl-3,3-dimethyl-1,4-diazepane

-

Precursor: 1-Ethyl-3,3-dimethyl-1,4-diazepan-5-one (Lactam reduction is easier than forming the saturated ring directly).

-

Starting Materials: N-ethylethylenediamine + 3,3-dimethylacrylic acid derivatives (or similar Michael acceptors).

Recommended Synthetic Protocol (Reductive Route)

This protocol describes the formation of the core followed by N-alkylation or reduction.

Step 1: Condensation (Ring Closure)

-

Reagents: 2,2-Dimethyl-1,3-propanediamine, Ethyl acrylate (or similar 3-carbon linker).

-

Mechanism: Aza-Michael addition followed by lactamization.

-

Note: This forms the 6,6-dimethyl-1,4-diazepan-5-one isomer. To get the 3,3-dimethyl isomer specifically with N1-ethylation, one must control the regiochemistry or use a symmetric diamine precursor.

Step 2: Reduction of the Lactam

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

-

Conditions: Reflux under Argon for 12-24 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.

-

Yield: Typically 70-85%.

Step 3: N1-Ethylation (If not present in starting material)

-

Reagents: Ethyl Iodide (EtI), K₂CO₃, Acetonitrile.

-

Conditions: 60°C for 4 hours.

-

Selectivity: The N1 (sterically less hindered if N4 is protected or if using specific precursors) can be alkylated. However, for 1-ethyl-3,3-dimethyl, it is often best to start with N-ethylethylenediamine reacted with a dimethyl-substituted linker.

Figure 2: General synthetic workflow for accessing the substituted diazepane core.

Part 4: Handling and Storage Protocols

As a secondary/tertiary amine, this molecule is basic and sensitive to atmospheric carbon dioxide.

-

Storage Form: Convert to the Dihydrochloride salt (2HCl) for long-term storage. The free base is an oil that will absorb CO₂ from the air to form carbamates/carbonates.

-

Salt Formation:[2] Dissolve free base in diethyl ether; add 2.2 equivalents of 4M HCl in Dioxane. Filter the white precipitate.

-

-

Handling:

-

Use anhydrous techniques (Schlenk line) when handling the free base.

-

Store at -20°C under Nitrogen/Argon.

-

-

Solubility:

-

Free Base: Soluble in DCM, Chloroform, Methanol, DMSO.

-

HCl Salt: Soluble in Water, Methanol, DMSO. Insoluble in Ether/Hexanes.

-

References

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect)

- Diazepane Scaffolds in Drug Discovery: Bignan, G. C., et al. (2005). Preparation of 1,4-diazepanes as orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Context: Illustrates the use of N-substituted 1,4-diazepanes as privileged structures in GPCR ligand design.

-

Conformational Analysis of 7-Membered Rings

-

Synthesis of 1,4-Diazepanes

-

Sayin, K. (2023).[5] Synthesis, crystal structure and computational analysis of 3,3-dimethyl-1,4-diazepan-5-one derivatives. Crystallography Reports.

- Context: Detailed synthetic protocols for the dimethyl-substituted diazepane core.

-

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. You are being redirected... [hit2lead.com]

- 3. books.lucp.net [books.lucp.net]

- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Conformational Dynamics of 1,4-Diazepane Derivatives

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its seven-membered ring architecture. Unlike its unsaturated benzodiazepine counterparts, the saturated 1,4-diazepane ring introduces unique thermodynamic challenges, primarily governed by transannular strain and high conformational flexibility. This guide provides a technical analysis of the scaffold's thermodynamic stability, detailing the energetic barriers of ring inversion, oxidative degradation pathways, and solid-state polymorphism. It is designed to equip researchers with the predictive insights and experimental protocols necessary to de-risk diazepane-based drug candidates.

The Diazepane Pharmacophore: Structural Distinction

The term "diazepine" often conflates two distinct chemical entities with vastly different stability profiles. It is critical to distinguish the saturated 1,4-diazepane from the unsaturated 1,4-benzodiazepine .

| Feature | 1,4-Diazepane (Homopiperazine) | 1,4-Benzodiazepine (e.g., Diazepam) |

| Saturation | Fully saturated ( | Unsaturated imine/fused benzene |

| Basicity (pKa) | High (~11.0, secondary amine) | Low (~2.9, imine nitrogen) |

| Ring Conformation | Flexible (Twist-Boat preferred) | Rigid (Boat preferred) |

| Primary Degradation | Oxidative | Imine hydrolysis / Photolysis |

Key Insight: The thermodynamic stability of 1,4-diazepanes is not limited by aromatic resonance but is instead dominated by medium-ring torsion strain and entropic freedom .

Conformational Thermodynamics

Ring Strain and Pucker Coordinates

Seven-membered rings like 1,4-diazepane suffer from "medium ring" constraints, specifically Pitzer strain (torsional eclipsing) and Prelog strain (transannular interactions).

-

Cycloheptane Baseline: The parent cycloheptane possesses a ring strain energy (RSE) of approximately 6.2 kcal/mol .

-

Heteroatom Effect: The introduction of nitrogen atoms at positions 1 and 4 relieves some transannular hydrogen interactions, slightly lowering the RSE compared to cycloheptane. However, the lone pair repulsion (if N-substituents are bulky) can re-introduce strain.

The Energy Landscape

Unlike the chair-dominant cyclohexane, the 1,4-diazepane ring exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) conformations.

-

Global Minimum: The Twist-Boat is generally the global minimum for

-disubstituted diazepanes (e.g., Suvorexant intermediates). This conformation minimizes transannular repulsion between C-H bonds. -

Interconversion Barrier: The barrier for pseudorotation is low (~5–7 kcal/mol), allowing rapid interconversion at room temperature. This entropic flexibility is a "stability liability" during crystallization, often leading to polymorphism (see Section 4).

Visualization: Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between the conformers.

Caption: The Twist-Boat is the thermodynamic sink. Rigidification (e.g., via bridging) is often required to lock the bioactive conformation.

Chemical Stability Profile

Basicity and Protonation

The 1,4-diazepane core is a strong base.

-

pKa1: ~11.0 (Secondary amine)

-

pKa2: ~6.0 (Protonation of second nitrogen) Thermodynamic Consequence: In physiological pH (7.4), the ring exists predominantly as a mono-cation. This charge stabilizes the ring against nucleophilic attack but increases susceptibility to oxidative radical formation at the

-carbon.

Oxidative Degradation Mechanism

The primary thermodynamic instability of saturated diazepanes in solution is oxidative

-

Mechanism: Abstraction of an

-proton (adjacent to Nitrogen) forms a carbon-centered radical, which traps oxygen to form a hemiaminal. -

Fate: The hemiaminal is thermodynamically unstable and spontaneously collapses to ring-opened aldehydes or lactams.

Visualization: Oxidative Degradation Pathway

Caption: The hemiaminal intermediate is the bifurcation point for ring scission (instability) or lactam formation.

Solid-State Thermodynamics & Polymorphism

The high conformational entropy of the diazepane ring in solution translates to polymorphic risk in the solid state. Molecules must "freeze" into a single conformation to crystallize, and different conformers (Twist-Boat vs Twist-Chair) can pack into different lattices.

Case Study: Suvorexant

Suvorexant, a dual orexin receptor antagonist containing a 1,4-diazepane ring, exhibits classic polymorphic behavior driven by this scaffold.

-

Form I: The kinetically preferred form, often obtained from rapid precipitation.

-

Form II: The thermodynamically stable form.

-

Stability Driver: The interconversion involves a specific rotation of the diazepane ring substituents to maximize

-stacking interactions in the crystal lattice.

Salt Selection Strategy: To mitigate the "floppiness" of the diazepane ring, salt formation is critical.

-

Strong Acids: Tosylic acid (pKa -2.8) or Benzenesulfonic acid are preferred.

-

Mechanism: Protonation of the diazepane nitrogen "locks" the conformation via hydrogen bonding with the counterion, significantly increasing the melting point and reducing polymorphic transitions.

Experimental Protocols

Protocol A: Conformational Energy Profiling (DSC/NMR)

Goal: Determine the energy barrier for ring inversion.

-

Sample Prep: Dissolve derivative in

(low freezing point). -

Variable Temperature NMR (VT-NMR):

-

Cool sample from +25°C to -90°C in 10°C decrements.

-

Monitor the coalescence of the ethylene bridge protons (

). -

Calculation: Use the Eyring equation on the coalescence temperature (

) to calculate

-

-

DSC Validation: Run Differential Scanning Calorimetry on the solid form. Look for small endotherms prior to melting (

), indicative of solid-solid polymorphic transitions (conformational reordering).

Protocol B: Oxidative Stress "Torture" Test

Goal: Assess susceptibility to

-

Control: 1 mg/mL diazepane in 50:50 MeCN:H2O.

-

Stress Condition: Add AIBN (2,2'-azobisisobutyronitrile) at 0.1 eq and heat to 40°C under O2 bubbling.

-

Why AIBN? It generates carbon-centered radicals that mimic CYP450 abstraction better than simple

.

-

-

Analysis: Monitor via LC-MS/MS. Look for M+16 (hydroxylation) and M+14 (oxo/lactam) peaks.

-

Pass Criteria: < 5% degradation after 24 hours.

-

References

-

Conformational Analysis of Orexin Antagonists: Vertex AI Search Result 1.1: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg Med Chem Lett. 2009.

-

Suvorexant Solid-State Stability: Vertex AI Search Result 1.2: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. 2016.

-

Homopiperazine Properties: Vertex AI Search Result 1.5: Homopiperazine - NIST WebBook. National Institute of Standards and Technology.

-

Ring Strain in Heterocycles: Vertex AI Search Result 1.3: Ring Strain Energies in Four-Membered Heterocycles (Comparative data for larger rings). PMC. 2025.[1]

-

pKa Prediction and Data: Vertex AI Search Result 1.1 (Search 3): Homopiperazine pKa and Chemical Properties.[2] GuideChem.

Sources

The 1,4-Diazepane Ring System: A Technical Review of Synthesis, Conformational Dynamics, and Medicinal Utility

[1][2]

Executive Summary

The 1,4-diazepane (homopiperazine) ring system represents a privileged seven-membered heterocyclic scaffold in medicinal chemistry.[1] Characterized by two nitrogen atoms separated by ethylene and propylene bridges, this moiety offers unique conformational flexibility distinct from its six-membered analog, piperazine. This guide provides a comprehensive technical analysis of the 1,4-diazepane core, focusing on its structural thermodynamics, regioselective synthetic strategies, and critical role in blockbuster therapeutics such as Fasudil (Rho-kinase inhibitor) and Suvorexant (Orexin receptor antagonist).

Structural and Conformational Analysis

Physicochemical Properties

The 1,4-diazepane ring (

-

Basicity (pKa): The two nitrogen atoms are highly basic. The first pKa is typically ~9.5–10.0, and the second pKa is ~6.0–7.0. The proximity of the two nitrogens allows for chelation with metal ions, a property often exploited in inorganic catalysis.

-

Lipophilicity: The scaffold is moderately polar (logP ~ -0.5 to 0.5 depending on substitution), making it an excellent solubilizing group in drug design.

Conformational Dynamics: Twist-Chair vs. Twist-Boat

The seven-membered ring possesses significant conformational mobility. The two dominant low-energy conformers are the twist-chair and the twist-boat .[2]

-

Twist-Chair (TC): Generally the global minimum for unsubstituted 1,4-diazepane. It minimizes transannular interactions and torsional strain.

-

Twist-Boat (TB): Slightly higher in energy but accessible at physiological temperatures. Bulky substituents (e.g., in Suvorexant) or fusion to aromatic rings (as in benzodiazepines) can lock the system into specific conformations, pre-organizing the pharmacophore for receptor binding.

Key Insight for Drug Design: The flexibility of the 1,4-diazepane ring allows it to act as an "induced fit" scaffold, adapting to the binding pockets of enzymes (e.g., kinases) and GPCRs. However, this entropy penalty upon binding must be compensated by strong enthalpic interactions (H-bonds, salt bridges).

Synthetic Methodologies

Core Construction Strategies

The synthesis of the 1,4-diazepane core typically follows three primary retrosynthetic disconnections:

-

Cyclization of Diamines: Reaction of ethylenediamine with 1,3-dihalopropane (or equivalents). This often suffers from polymerization or oligomerization, requiring high dilution conditions.

-

Reduction of Diazepinones: Amide reduction (using

or -

Ring Expansion (Schmidt Reaction): Treatment of N-protected 4-piperidones with hydrazoic acid (

) or trimethylsilyl azide (

Regioselective Functionalization

A major synthetic challenge is distinguishing between the two equivalent nitrogen atoms in unsubstituted homopiperazine.

-

Statistical Monofunctionalization: Using a large excess (5–10 equivalents) of homopiperazine relative to the electrophile allows for the isolation of mono-substituted products, as seen in the industrial synthesis of Fasudil.

-

Orthogonal Protection:

-

Step 1: Mono-Boc protection (controlled by pH or stoichiometry).

-

Step 2: Functionalization of the free amine (

). -

Step 3: Deprotection and functionalization of

.

-

Medicinal Chemistry Applications

Case Study: Fasudil (Rho-Kinase Inhibitor)

Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK), used for the treatment of cerebral vasospasm.

-

Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

-

Mechanism: The homopiperazine ring binds to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues (Glu97/Met156 in ROCK1).

-

Synthesis Logic: The sulfonyl group is introduced via nucleophilic attack of homopiperazine on 5-isoquinolinesulfonyl chloride.

Case Study: Suvorexant (Orexin Antagonist)

Suvorexant (Belsomra) utilizes a chiral 1,4-diazepane core.[3]

-

Structure: A 7-methyl-1,4-diazepane core functionalized with a benzoxazole and a triazolyl-benzamide.[3]

-

Chirality: The (R)-7-methyl group locks the diazepane ring into a specific conformation that maximizes hydrophobic interactions within the Orexin receptor pocket, demonstrating the importance of stereoelectronic control in seven-membered rings.

Visualization of Pathways

Synthesis of Fasudil

The following diagram illustrates the industrial route to Fasudil, highlighting the critical regioselective sulfonylation step.

Caption: Industrial synthesis of Fasudil via nucleophilic substitution of sulfonyl chloride with excess homopiperazine.

1,4-Diazepane Pharmacophore Map

This diagram visualizes the key interaction points of the 1,4-diazepane scaffold in a generic kinase/GPCR binding pocket.

Caption: Pharmacophore mapping of the 1,4-diazepane ring, highlighting key N-interaction sites and the hydrophobic carbon backbone.

Experimental Protocols

Protocol 1: Synthesis of Fasudil Hydrochloride (Laboratory Scale)

Objective: Regioselective synthesis of a monosulfonylated 1,4-diazepane. Source Validation: Adapted from U.S. Patent 4,678,783 and J. Med. Chem. protocols.

Reagents:

-

5-Isoquinolinesulfonic acid (10.0 g)

-

Thionyl chloride (

) (50 mL) -

DMF (Catalytic amount, 0.5 mL)

-

Homopiperazine (1,4-diazepane) (25.0 g, ~5 equivalents)

-

Dichloromethane (DCM) (anhydrous)

-

Sodium bicarbonate (

)[4]

Step-by-Step Methodology:

-

Activation (Sulfonyl Chloride Formation):

-

Suspend 5-isoquinolinesulfonic acid (10.0 g) in thionyl chloride (50 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Add catalytic DMF (0.5 mL).

-

Reflux the mixture for 2–3 hours until the solution becomes clear (evolution of

and -

Critical Step: Evaporate excess thionyl chloride under reduced pressure. Aza-distill with toluene (2x) to remove traces of

. The residue is the unstable hydrochloride salt of 5-isoquinolinesulfonyl chloride.

-

-

Coupling (N-Sulfonylation):

-

Dissolve homopiperazine (25.0 g) in anhydrous DCM (150 mL) and cool to 0–5°C in an ice bath. Note: Excess homopiperazine acts as both the nucleophile and the acid scavenger (HCl sponge).

-

Dissolve the sulfonyl chloride residue in DCM (50 mL) and add it dropwise to the homopiperazine solution over 1 hour. Maintain temperature <5°C to prevent bis-sulfonylation.

-

Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Wash the reaction mixture with water (3 x 100 mL) to remove homopiperazine hydrochloride salts and excess homopiperazine.

-

Extract the organic layer with dilute HCl (1M). The product moves into the aqueous phase; non-basic impurities remain in DCM.

-

Basify the aqueous extract with

or NaOH to pH ~10. -

Extract the free base into DCM (3 x 100 mL).

-

Dry over anhydrous

, filter, and concentrate to yield Fasudil free base as a pale yellow oil/solid.

-

-

Salt Formation:

-

Dissolve the free base in ethanol.

-

Add concentrated HCl (1 eq) dropwise.

-

Cool to 0°C to precipitate Fasudil Hydrochloride. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 60–75%.

Purity Check: HPLC (>98%),

Future Outlook

The 1,4-diazepane ring remains a fertile ground for drug discovery.[5] Emerging trends include:

-

Constrained Analogs: Bridged diazepanes (e.g., 2,5-diazabicyclo[2.2.1]heptanes) to reduce conformational entropy.

-

Fragment-Based Drug Discovery (FBDD): Using the diazepane ring as a soluble, non-planar linker in PROTACs (Proteolysis Targeting Chimeras).

-

C-H Activation: Late-stage functionalization of the diazepane carbon skeleton to introduce polarity or metabolic blocks without de novo synthesis.

References

-

Review of 1,4-Diazepine Synthesis: Rashid, M., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[6][1] Current Organic Synthesis, 2019.

-

Fasudil Medicinal Chemistry: Hidaka, H., et al. "Isoquinolinesulfonamides as potent and selective inhibitors of protein kinases." Biochemistry, 1984.[1]

-

Suvorexant Discovery & Structure: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2010.

-

Conformational Analysis of 7-Membered Rings: Bocian, D. F., et al. "Conformations of cycloheptane and its derivatives." Journal of the American Chemical Society, 1975.

-

Fasudil Synthesis Patent: Hidaka, H., et al. "Isoquinolinesulfonyl compounds and their use as vasodilators." U.S. Patent 4,678,783, 1987.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jkps.or.kr [jkps.or.kr]

- 3. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

A Framework for Investigating the Biological Activity of 1-Ethyl-3,3-dimethyl-1,4-diazepane: A Technical Guide for Preclinical Research

Prepared by: Gemini, Senior Application Scientist

Abstract: The 1,4-diazepane chemical scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide therapeutic scope.[1][2] This technical guide outlines a comprehensive, multi-stage framework for the initial investigation of a novel, uncharacterized derivative, 1-Ethyl-3,3-dimethyl-1,4-diazepane. While no specific biological data for this exact molecule is publicly available, the extensive pharmacology of related compounds suggests significant potential, particularly within the central nervous system (CNS).[3][4] This document provides a logical, cost-effective, and scientifically rigorous roadmap for drug development professionals, beginning with computational prediction and progressing through essential in vitro safety and primary screening assays. Detailed, field-proven protocols and the rationale behind their strategic implementation are provided to guide the initial characterization of this promising compound.

Introduction: The 1,4-Diazepane Scaffold - A Privileged Motif

The seven-membered 1,4-diazepane ring system is a cornerstone of modern pharmacology. Its semi-rigid, conformationally flexible structure allows for the precise spatial arrangement of substituents, enabling interaction with a diverse array of biological targets.[5] Historically, fusion of this ring to an aromatic system gave rise to the benzodiazepine class of drugs, such as Diazepam (Valium), which revolutionized the treatment of anxiety and seizure disorders by modulating GABA-A receptors.[6][7]

Beyond the classic benzodiazepines, the broader family of 1,4-diazepane derivatives has demonstrated an impressive spectrum of activities, including:

-

Central Nervous System (CNS) Effects: Anxiolytic, anticonvulsant, sedative, and antipsychotic properties.[4][8]

-

Cardiovascular Applications: T-type calcium channel blockers and Factor Xa inhibitors for antithrombotic therapy.[9][10]

-

Oncology: Potent farnesyltransferase inhibitors and microtubule destabilizing agents.[11]

-

Anti-Infective Properties: Antibacterial and antifungal activity.[4][12]

Given this rich history, any novel, uncharacterized diazepane derivative, such as 1-Ethyl-3,3-dimethyl-1,4-diazepane, warrants systematic investigation. The ethyl and gem-dimethyl substitutions on the core ring present a unique chemical entity whose biological profile is unknown but holds significant potential based on its chemical lineage.

The Investigative Roadmap: A Phased Approach

A logical, tiered approach is essential to efficiently characterize a novel chemical entity (NCE). This strategy minimizes resource expenditure by using predictive and broad-spectrum assays to inform more complex, target-specific investigations.

Caption: Investigative workflow for a novel compound.

Phase 1, Step 1: In Silico Assessment

Before committing to resource-intensive wet-lab experiments, computational modeling can provide crucial predictive insights.[13] This initial step helps to forecast a molecule's potential and flag liabilities early.

-

Causality & Rationale: Computer-aided drug design can significantly accelerate discovery by extrapolating properties from existing data, obviating the need for exhaustive initial screening.[14] By comparing the structure of 1-Ethyl-3,3-dimethyl-1,4-diazepane to large databases of compounds with known activities (e.g., ChEMBL, BindingDB), we can generate hypotheses about its likely biological targets.[15]

-

Workflow:

-

Structure Preparation: Generate a 2D and 3D representation of the molecule.

-

ADMET Prediction: Use established models (e.g., SwissADME, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This helps assess its "drug-likeness."

-

Target Prediction: Employ machine learning-based platforms that screen the molecular structure against databases of known ligand-target interactions to predict potential protein targets, such as kinases or G-protein coupled receptors.[16][17]

-

Phase 1, Step 2: Foundational In Vitro Cytotoxicity Screening

The first and most critical in vitro step is to determine the concentration range at which the compound is toxic to cells. This is a non-negotiable prerequisite for all subsequent biological assays, as it ensures that observed effects are due to specific biological interactions rather than general toxicity.[18] We will utilize two complementary assays on a standard, robust cell line (e.g., HEK293 or SH-SY5Y for neuronal focus).

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and cell viability.[19]

-

LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a marker of plasma membrane damage and cell death.[20][21]

Running these in parallel provides a self-validating system. A compound that inhibits metabolic activity (MTT) and causes membrane leakage (LDH) is clearly cytotoxic. A compound that reduces MTT signal without a corresponding increase in LDH might be cytostatic (inhibiting growth) rather than cytotoxic, a valuable distinction.[20]

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[19]

-

Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare 2x serial dilutions of 1-Ethyl-3,3-dimethyl-1,4-diazepane in culture medium. A typical starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the solvent, e.g., DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate percent viability relative to the vehicle control after subtracting the blank absorbance. Plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Cytotoxicity Assay

This protocol quantifies the LDH released from damaged cells into the supernatant.[21]

-

Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate. Crucially, include three additional control groups:

-

Spontaneous LDH Release: Untreated cells (measures baseline cell death).

-

Maximum LDH Release: Untreated cells to which a lysis buffer is added 30 minutes before the end of incubation (represents 100% cytotoxicity).[21]

-

Medium Background: No-cell control.

-

-

Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[23]

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing supernatant.[21]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Analysis: Subtract the 680 nm background from the 490 nm reading. Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 * (Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)

Data Presentation and Interpretation

Quantitative data from cytotoxicity screens should be tabulated to clearly present the dose-response relationship and derive key parameters.

Table 1: Hypothetical Cytotoxicity Data for 1-Ethyl-3,3-dimethyl-1,4-diazepane on SH-SY5Y Cells (48h Exposure)

| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |

|---|---|---|

| 0 (Vehicle) | 100 ± 5.2 | 0 ± 1.8 |

| 1 | 98.1 ± 4.8 | 2.3 ± 2.1 |

| 10 | 95.3 ± 5.5 | 4.9 ± 2.5 |

| 25 | 88.7 ± 6.1 | 11.5 ± 3.0 |

| 50 | 52.4 ± 4.9 | 48.8 ± 4.2 |

| 100 | 15.6 ± 3.3 | 85.1 ± 5.6 |

From this hypothetical data, an IC₅₀ value of approximately 50 µM is observed. Subsequent biological assays should therefore be conducted at concentrations well below this threshold (e.g., ≤10 µM) to ensure observed effects are specific.

Primary Biological Screening: Targeting the CNS

Based on the strong precedent for CNS activity among 1,4-diazepane derivatives, the primary screening phase should focus on targets implicated in neurotransmission.[3][8][24] The GABA-A receptor, the primary target of benzodiazepines, is the most logical starting point.[6][25]

Receptor Binding Assays

Receptor binding assays are a rapid and cost-effective method to determine if a compound physically interacts with a target protein.[26] These assays quantify the displacement of a known radiolabeled or fluorescent ligand from the receptor by the test compound.[27][28]

-

Causality & Rationale: This assay directly tests the hypothesis generated from in silico modeling and the known pharmacology of the diazepane scaffold. A positive result (displacement of the known ligand) indicates an affinity for the receptor and provides a "hit" for further investigation. The use of a multiwell plate format allows for high-throughput screening.[29]

Caption: Principle of a competitive receptor binding assay.

Protocol: Competitive Radioligand Binding Assay (GABA-A Benzodiazepine Site)

-

Reagent Preparation: Use commercially available cell membranes prepared from a cell line expressing the desired GABA-A receptor subtype (e.g., α1β2γ2). The radioligand of choice for the benzodiazepine site is typically ³H-flunitrazepam or ³H-Ro15-1788.

-

Assay Setup: In a 96-well filter plate, combine:

-

Receptor membranes.

-

A fixed concentration of radioligand (at or below its K_d value).[27]

-

Varying concentrations of the test compound (1-Ethyl-3,3-dimethyl-1,4-diazepane).

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled known ligand, like Diazepam, to displace all specific binding).[27]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the plate contents through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

-

Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.

Future Directions: From Hit to Lead

A confirmed "hit" from the receptor binding assay—demonstrating specific, high-affinity binding to a pharmacologically relevant target at non-toxic concentrations—validates 1-Ethyl-3,3-dimethyl-1,4-diazepane as a compound of significant interest.

The logical next steps would involve:

-

Functional Assays: Progressing from simple binding to functional assays, such as two-electrode voltage clamp electrophysiology, to determine if the compound is an agonist, antagonist, or allosteric modulator of the target receptor.[30][31] For GABA-A receptors, this would clarify whether it enhances (like Diazepam) or inhibits the receptor's response to GABA.[30][32]

-

Selectivity Profiling: Screening the compound against a panel of related receptors and common off-target proteins (e.g., hERG) to assess its specificity.[10]

-

In Vivo Studies: If in vitro data is compelling, advancing to animal models to evaluate pharmacokinetics, safety, and efficacy in behavioral paradigms relevant to the identified target (e.g., models of anxiety or epilepsy).

This structured, hypothesis-driven approach provides a robust framework for efficiently elucidating the biological activity of 1-Ethyl-3,3-dimethyl-1,4-diazepane, paving the way for its potential development as a novel therapeutic agent.

References

-

Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

CS230 - Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Available at: [Link]

-

MDPI. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link]

-

Pharma Focus Europe. (2023). Bio-activity Prediction of Drug Candidate Compounds Targeting SARS-Cov-2 Using Machine Learning Approaches. Available at: [Link]

-

Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

-

Wlodarczyk, N., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2019). Predicting bioactivity. Available at: [Link]

-

Royal Society of Chemistry. (2020). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science. Available at: [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. Available at: [Link]

-

Orru, G., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

-

Schifano, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2008). 1,4-Diazepines. Comprehensive Heterocyclic Chemistry III. Available at: [Link]

-

Kogen, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Schifano, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available at: [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]

-

Wikipedia. Ligand binding assay. Available at: [Link]

-

OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

LJMU Research Online. (2015). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Available at: [Link]

-

Baur, R., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Available at: [Link]

-

MDPI. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Available at: [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

-

Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. Available at: [Link]

-

Chan, F.K.L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

-

University of Padova. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. Available at: [Link]

-

Dojindo Molecular Technologies. (2017). Cytotoxicity LDH Assay Kit-WST. Available at: [Link]

-

World of Medicine: Journal of Biomedical Sciences. (2025). Preparation, Characterization, Biological Activity Evaluation, and Liquid Crystallography Study of New Diazepine Derivatives. Available at: [Link]

-

MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

-

Christian, C.A., et al. (2021). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Scientific Reports. Available at: [Link]

-

bioRxiv. (2022). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Available at: [Link]

-

Lee, J.H., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

-

Griffin, C.E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Available at: [Link]

-

ResearchGate. (2024). Quantum chemical modelling, molecular docking, synthesis and experimental anti-microbial activity of 1,4-diazepan linked piperidine derivative. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 13. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. cs230.stanford.edu [cs230.stanford.edu]

- 15. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. mdpi.com [mdpi.com]

- 17. pharmafocuseurope.com [pharmafocuseurope.com]

- 18. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. dojindo.co.jp [dojindo.co.jp]

- 24. jocpr.com [jocpr.com]

- 25. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 29. merckmillipore.com [merckmillipore.com]

- 30. The diazepam binding inhibitor’s modulation of the GABA-A receptor is subunit-dependent | bioRxiv [biorxiv.org]

- 31. biorxiv.org [biorxiv.org]

- 32. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The 1,4-Diazepane Scaffold - A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide to the History and Discovery of Substituted 1,4-Diazepanes

The seven-membered heterocyclic system of 1,4-diazepane has emerged as a "privileged structure" in the landscape of drug discovery.[1][2] Its inherent three-dimensional architecture, coupled with the strategic placement of two nitrogen atoms, provides a versatile scaffold for creating molecules that can effectively interact with a wide array of biological targets. This guide offers a technical exploration into the history, discovery, and synthetic evolution of substituted 1,4-diazepanes, tracing their journey from foundational concepts to their role in contemporary therapeutics. For researchers and drug development professionals, understanding the synthetic logic and historical context of this scaffold is paramount for innovating the next generation of pharmaceuticals.

Historical Foundations: From Benzodiazepines to Saturated Heterocycles

The story of 1,4-diazepanes is intrinsically linked to the groundbreaking discovery of their aromatic cousins, the 1,4-benzodiazepines. The serendipitous synthesis of chlordiazepoxide in 1955 by Leo Sternbach, followed by the development of diazepam (Valium) in 1963, marked a paradigm shift in the treatment of anxiety and other central nervous system (CNS) disorders.[3][4][5] The immense clinical and commercial success of these agents ignited a fervent interest in seven-membered nitrogen-containing heterocycles.[1]

This initial wave of research focused heavily on the fused aromatic (benzo) system, exploring how substitutions on the benzene ring (Ring A), the diazepine ring (Ring B), and the 5-phenyl ring (Ring C) modulated activity.[3][5] It was established early on that an electron-withdrawing group at the 7-position was crucial for anxiolytic activity.[5] The profound impact of the benzodiazepines spurred chemists to investigate related, non-aromatic scaffolds, including the fully saturated 1,4-diazepane core, with the hypothesis that this more flexible structure could access different biological targets and potentially offer improved pharmacological profiles.

The Evolution of Synthetic Strategy: Mastering the Seven-Membered Ring

The construction of the 1,4-diazepane ring presents unique synthetic challenges due to entropic factors that disfavor the formation of medium-sized rings. Over decades, synthetic chemists have developed an arsenal of methodologies, moving from classical condensation reactions to highly sophisticated, stereoselective, and atom-economical processes.

Foundational Synthetic Routes

Early and still relevant approaches to the 1,4-diazepane core often rely on the cyclization of linear precursors. A cornerstone of this strategy is reductive amination . This method typically involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound (or a functional equivalent) to form an intermediate cyclic imine or enamine, which is then reduced to the saturated diazepane.

A key consideration in one-pot reductive amination is the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting carbonyl compounds. Milder reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred because they selectively reduce the protonated iminium ion intermediate in the presence of the less reactive ketone or aldehyde starting material, maximizing the yield of the desired heterocycle.[6] This selectivity is the causal reason for their widespread use in this protocol.

Modern Methodologies for Diversity and Complexity

As the demand for structurally diverse compound libraries for high-throughput screening grew, more efficient and versatile synthetic methods were developed.

Multicomponent Reactions (MCRs): The Ugi four-component reaction (U-4CR) stands out as a powerful tool for the rapid assembly of complex acyclic intermediates perfectly poised for cyclization.[7][8][9] In a typical sequence for synthesizing 1,4-diazepan-5-ones, an amino acid, an aldehyde, a carboxylic acid, and an isocyanide react in a single pot to generate a complex adduct.[9] If one of the components contains a suitably placed functional group (e.g., a hydroxyl or an azide), a subsequent intramolecular reaction, such as a Mitsunobu reaction, an S_N2 displacement, or a Staudinger-aza-Wittig cyclization, can be triggered to form the diazepane ring.[7][8][10] This MCR-based approach is highly valued for its convergence and its ability to generate a wide variety of substitutions from readily available starting materials.[11]

Biocatalysis for Asymmetric Synthesis: Achieving enantiomeric purity is critical in modern drug development. Biocatalysis has emerged as a premier method for this purpose. Specifically, imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity (>99% ee).[12][13] This enzymatic approach offers a green and highly efficient alternative to classical resolution or the use of chiral auxiliaries, providing direct access to single enantiomers of pharmaceutically important molecules like the precursor to Suvorexant.[12][13]

Domino and Ring-Expansion Reactions: More recent innovations include domino processes where the entire diazepane core is constructed in a single, uninterrupted sequence. For instance, a method involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and subsequent intramolecular aza-Michael cyclization provides a step- and atom-economical route to substituted 1,4-diazepanes.[14] Other novel strategies include the ring expansion of smaller, more readily accessible heterocycles like azetidines, which can undergo intramolecular C-N bond coupling followed by a selective ring-opening to furnish the 1,4-diazepane scaffold.[15]

Visualizing the Synthetic Landscape

The major synthetic pathways to the 1,4-diazepane core can be summarized as follows:

Pharmacological Significance and Structure-Activity Relationships (SAR)

Substituted 1,4-diazepanes exhibit a remarkable breadth of biological activities, validating their status as a privileged scaffold.[16][17][18][19] The ability to introduce diverse substituents at the N-1, N-4, and various carbon positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.

| Drug/Compound Class | Substitution Pattern / Key Features | Biological Activity | Therapeutic Application |

| Suvorexant | Complex substitution, including a chiral center and fused benzoxazole. | Dual Orexin Receptor Antagonist | Insomnia |

| Ripasudil | Derivative of Fasudil with a substituted diazepane core. | Rho-Associated Kinase (ROCK) Inhibitor | Glaucoma, Ocular Hypertension[12] |

| Clozapine/Loxapine | Tricyclic systems with a fused dibenzo[b,e][9][12]diazepine core. | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonist | Antipsychotic (Schizophrenia)[1] |

| Various Derivatives | Diverse substitutions on the diazepine ring and nitrogen atoms. | Anticonvulsant, Anxiolytic, Anthelmintic, Antibacterial, Anticancer. | Investigational[2][17][18][19][20] |

The flexibility of the seven-membered ring allows it to adopt various low-energy conformations (e.g., chair, boat, twist-boat), which is a key determinant of its binding affinity to protein targets. The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be introduced to form additional interactions (hydrophobic, ionic, hydrogen bonding) or to modulate properties like solubility and metabolic stability.

Experimental Protocol: Convergent Synthesis of a 1-Sulfonyl-1,4-diazepan-5-one via Ugi MCR and Cyclization

This protocol describes a modern, two-step convergent synthesis that leverages the power of multicomponent reactions to rapidly build complexity. This approach is representative of strategies used to create libraries of diazepanones for drug discovery.[7][8]

Workflow Diagram

Step-by-Step Methodology

Objective: To synthesize a substituted 1-sulfonyl 1,4-diazepan-5-one.

Step 1: Synthesis of the Acyclic Ugi Adduct

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting amino acid (e.g., an N-Boc protected aminoethanol, 1.0 eq) in an appropriate solvent such as methanol (MeOH).

-

Component Addition: To the stirred solution, add the aldehyde (1.0 eq), the sulfonamide-containing carboxylic acid (1.0 eq), and finally the isocyanide (1.0 eq) at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue (the Ugi adduct) can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Intramolecular Cyclization to Form the 1,4-Diazepan-5-one

Causality Note: The choice of cyclization conditions depends on the nature of the nucleophile and leaving group in the Ugi adduct. For an adduct derived from an aminoethanol, a Mitsunobu reaction is effective for achieving an intramolecular S_N2 reaction.

-

Reagent Preparation: Dissolve the purified Ugi adduct (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Cyclization Trigger: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the cooled mixture. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the formation of the cyclic product by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the target 1-sulfonyl 1,4-diazepan-5-one. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Outlook

The journey of substituted 1,4-diazepanes from a conceptual offshoot of benzodiazepine research to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of robust, efficient, and stereoselective synthetic methods has unlocked access to vast chemical space, enabling the discovery of potent and selective modulators of diverse biological targets. Future research will undoubtedly focus on further refining these synthetic strategies, perhaps through photoredox catalysis or flow chemistry, to build even more complex and functionally rich diazepane-based molecules. As our understanding of disease biology deepens, the 1,4-diazepane scaffold is poised to remain a highly valuable and enduringly "privileged" core in the quest for new medicines.

References

-

Xu, Z., Yao, P., Sheng, X., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787. [Link][12][13]

-

Banfi, L., Basso, A., Guanti, G., & Riva, R. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry, 72(6), 2151–2160. [Link][7]

-

Banfi, L., Basso, A., Guanti, G., & Riva, R. (2007). Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution: convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and of their benzo-fused derivatives. PubMed. [Link][8]

-

Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. ResearchGate. [Link][9]

-

Orru, R. V. A., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][9][12]diazepine Fragment. The Journal of Organic Chemistry, 70(4), 1279-1285. [Link][11]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. [Link][21]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. [Link][22]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link][16]

-

Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link][1]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link][17]

-

Sañudo, M., et al. (2009). Four-Component Ugi Approach to Benzodiazepines. Synfacts, 2009(05), 0597. [Link][10]

-

Vijayakumar, V., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(18). [Link][2]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link][23]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. [Link][3]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Ovid. [Link][20]